2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate
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Overview
Description
2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate is an organic compound with a complex structure that includes a methyl group, a phenyl group, an amino group, an oxo group, and a dimethylsulfamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate typically involves multiple steps. One common method involves the reaction of methyl phenyl ketone with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Methyl(phenyl)amino]-2-oxoethyl 3,4,5-triacetoxybenzoate
- (2-[Methyl(phenyl)amino]-2-oxoethyl)thioacetic acid
- (2-[(4-Methylphenyl)amino]-2-oxoethyl)thioacetic acid
Uniqueness
2-[Methyl(phenyl)amino]-2-oxoethyl dimethylsulfamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56651-52-6 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
[2-(N-methylanilino)-2-oxoethyl] N,N-dimethylsulfamate |
InChI |
InChI=1S/C11H16N2O4S/c1-12(2)18(15,16)17-9-11(14)13(3)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
OLKOMFQCKXMGHE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)OCC(=O)N(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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